molecular formula C11H17N3O B1627720 N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide CAS No. 946753-98-6

N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide

Cat. No. B1627720
CAS RN: 946753-98-6
M. Wt: 207.27 g/mol
InChI Key: MPBVEPWCOCXGQF-UHFFFAOYSA-N
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Description

N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide, also known as Lidocaine, is a widely used local anesthetic drug. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Lidocaine is a member of the amide class of local anesthetics, which work by blocking sodium channels in nerve fibers, thereby preventing the transmission of pain signals.

Scientific Research Applications

Synthesis and Antimalarial Activity

N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide derivatives have been investigated for their antimalarial activity. A study by Werbel et al. (1986) explored the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of related compounds. These compounds demonstrated excellent activity against resistant strains of Plasmodium berghei in mice and showed promise for clinical trials in humans due to their potential for extended protection against infection even after oral administration (Werbel et al., 1986).

Environmental Monitoring

In environmental science, derivatives of N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide have been used as fluorescent probes for the sensitive detection of carbonyl compounds in water samples. Houdier et al. (2000) described the use of a derivative as a molecular probe for trace measurement of carbonyl compounds, such as aldehydes and ketones, in environmental water samples, highlighting its potential for monitoring environmental pollutants (Houdier et al., 2000).

Potential Antipsychotic Agents

Research into the pharmacological applications of N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide derivatives has also extended into the development of novel antipsychotic agents. A study by Wise et al. (1987) synthesized and evaluated the pharmacological profile of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, revealing compounds with antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This suggests their potential as novel antipsychotic agents with a unique mechanism of action (Wise et al., 1987).

Drug Metabolism and Analgesic Applications

Finally, derivatives of N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide have been explored in the context of drug metabolism and as novel analgesic and anti-inflammatory candidates. Ahmadi et al. (2014) synthesized new analogs of paracetamol with modifications in the phenyl moiety and evaluated their analgesic and anti-inflammatory activities. These derivatives exhibited higher analgesic and anti-inflammatory effects compared to acetaminophen alone, suggesting their potential as superior therapeutic agents (Ahmadi et al., 2014).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-4-5-9(12)6-10(8)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBVEPWCOCXGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588618
Record name N-(5-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide

CAS RN

946753-98-6
Record name N-(5-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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